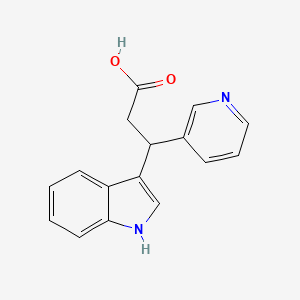

3-(1H-indol-3-yl)-3-pyridin-3-ylpropanoic acid

Description

3-(1H-Indol-3-yl)-3-pyridin-3-ylpropanoic acid is a heterocyclic compound combining indole and pyridine moieties linked via a propanoic acid chain. This unique structure may confer distinct electronic, solubility, and bioactivity properties compared to simpler indole derivatives .

Properties

IUPAC Name |

3-(1H-indol-3-yl)-3-pyridin-3-ylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c19-16(20)8-13(11-4-3-7-17-9-11)14-10-18-15-6-2-1-5-12(14)15/h1-7,9-10,13,18H,8H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFYYHPUQJZQSOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(CC(=O)O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-3-pyridin-3-ylpropanoic acid typically involves the construction of the indole and pyridine rings followed by their coupling. One common method involves the Fischer indole synthesis for the indole ring and the Hantzsch pyridine synthesis for the pyridine ring. The final coupling can be achieved through various methods, including palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-3-yl)-3-pyridin-3-ylpropanoic acid can undergo various types of chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: Both the indole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-3-carboxylic acid, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

Therapeutic Applications

1.1 Anti-Hypertensive Properties

One of the primary therapeutic applications of 3-(1H-indol-3-yl)-3-pyridin-3-ylpropanoic acid is its role as an anti-hypertensive agent. Research has indicated that compounds with indole and pyridine moieties can modulate blood pressure by influencing the renin-angiotensin system, which is crucial in regulating cardiovascular function. The synthesis of derivatives has shown promising results in lowering blood pressure in animal models, suggesting potential for clinical applications in hypertension management .

1.2 Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. The compound has been investigated for its ability to inhibit neuroinflammation and oxidative stress, which are key contributors to neuronal damage. In vitro studies demonstrated that this compound could enhance neuronal survival and function under stress conditions .

1.3 Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary research indicates that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells, making it a candidate for further development as an anticancer agent .

Case Studies and Research Findings

Several case studies have documented the efficacy and safety profiles of this compound:

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-3-pyridin-3-ylpropanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The pyridine ring can enhance the compound’s binding affinity and specificity. Together, these interactions can result in significant biological effects, such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 3-(1H-indol-3-yl)-3-pyridin-3-ylpropanoic acid and related indole derivatives:

Key Differences and Implications

Hybrid Aromatic Systems: The integration of pyridine (a basic heterocycle) with indole (a π-electron-rich system) in this compound may enhance binding to receptors or enzymes requiring dual aromatic interactions, such as kinase active sites . In contrast, IPA and IBA lack pyridine, limiting their electronic diversity.

Chain Length and Flexibility : IPA and IBA differ in alkyl chain length (3 vs. 4 carbons), affecting solubility and membrane permeability. The shorter chain in IPA may favor CNS penetration, supporting its role as a neuroprotector , while IBA’s longer chain could improve binding to lipid-associated targets like PPARs .

Functional Group Modifications: The α-keto group in indole-3-pyruvic acid increases electrophilicity, enabling nucleophilic interactions (e.g., with AchE) . Methylation of the indole nitrogen (e.g., 3-(1-methyl-1H-indol-3-yl)propanoic acid) may reduce metabolic degradation, enhancing bioavailability .

Amino Acid vs. Carboxylic Acid: L-Tryptophan’s α-amino group enables incorporation into proteins and neurotransmitter synthesis, whereas this compound’s lack of this group restricts such roles but may favor receptor antagonism .

Biological Activity

3-(1H-indol-3-yl)-3-pyridin-3-ylpropanoic acid, also known as indole propionic acid (IPA), is a compound of increasing interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial and anticancer activities, as well as its pharmacokinetic profile.

- Molecular Formula : C16H14N2O2

- Molecular Weight : 266.29 g/mol

- Storage Conditions : Recommended storage at -20°C to maintain stability .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of IPA against various strains of bacteria, including multidrug-resistant strains. For instance, a study demonstrated that IPA exhibited significant bactericidal activity against Mycobacterium tuberculosis, reducing bacterial load in infected mice by sevenfold when administered at a dose of 100 mg/kg .

Table 1: Antibacterial Activity of IPA

| Bacterial Strain | MIC (μM) | Log Reduction at 1 mM |

|---|---|---|

| M. tuberculosis | 62 | 1.76 |

| S. aureus | 68 | Not specified |

| E. coli | 98 | Not specified |

The minimum inhibitory concentration (MIC) and log reduction values indicate that IPA is effective in inhibiting bacterial growth at relatively low concentrations, suggesting its potential as an antimicrobial agent.

Anticancer Activity

The anticancer properties of IPA have also been investigated, particularly regarding its effects on various cancer cell lines. Studies have shown that indole derivatives can induce apoptosis in cancer cells, potentially via mechanisms involving reactive oxygen species (ROS) generation and caspase activation .

Case Study: Indole Derivatives in Cancer Therapy

In a comparative study involving different indole-containing compounds, the anticancer activity was assessed using MTT assays on several cancer cell lines:

- Cell Lines Tested : HCT116 (colon cancer), A2780 (ovarian cancer)

- Results : IPA demonstrated cytotoxicity with IC50 values ranging from 13.0 to 62.8 µM, indicating moderate effectiveness compared to standard chemotherapeutics like cisplatin.

Pharmacokinetics and Toxicity

Pharmacokinetic studies reveal that IPA is well-tolerated in vivo, with oral bioavailability estimated at 30-33% . Toxicity assessments showed no significant adverse effects in mice treated with high doses over multiple days, indicating a favorable safety profile for further development.

Table 2: Pharmacokinetic Profile of IPA

| Parameter | Value |

|---|---|

| Oral Bioavailability | 30-33% |

| Plasma Concentration (ng/ml) | >300 - <1000 |

| Dose Administered (mg/kg) | 100 |

The biological activity of IPA may be attributed to several mechanisms:

- Antimicrobial Activity : Disruption of bacterial cell membranes and inhibition of cell wall synthesis.

- Anticancer Activity : Induction of apoptosis through ROS generation and caspase activation pathways.

- Modulation of Gut Microbiota : As a metabolite produced by gut microbiota, IPA may influence systemic health through microbiota modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.